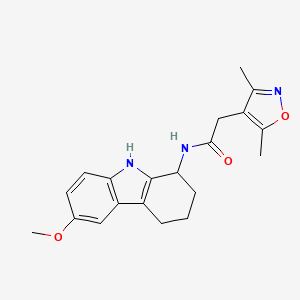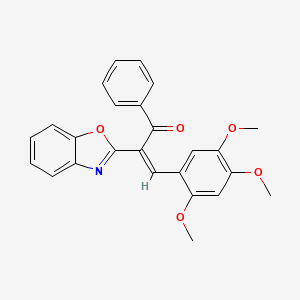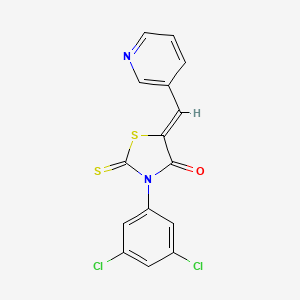![molecular formula C17H22N4O3S2 B12163588 6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12163588.png)
6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the methylsulfanyl group: This step often involves nucleophilic substitution reactions where a methylsulfanyl group is introduced to the phenyl ring.
Attachment of the piperazine moiety: This can be done through alkylation reactions where the piperazine ring is attached to the pyridazinone core via a suitable linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Pharmaceutical Research: It may serve as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Uniqueness
6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is unique due to its combination of functional groups and the presence of both a pyridazinone core and a piperazine moiety. This combination provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C17H22N4O3S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-(4-methylsulfanylphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H22N4O3S2/c1-25-15-5-3-14(4-6-15)16-7-8-17(22)21(18-16)13-19-9-11-20(12-10-19)26(2,23)24/h3-8H,9-13H2,1-2H3 |
InChI Key |
OFZAXBSWNYMGIP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163506.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)

![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)




